molecular formula C19H24N4O3 B2586376 N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251685-43-4

N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2586376
CAS No.: 1251685-43-4
M. Wt: 356.426
InChI Key: IWEZFJUNLRTVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pain management. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Piperidine Ring : Often associated with diverse pharmacological effects.
  • Dihydropyrimidine Moiety : Known for its role in various biological activities, including anticancer effects.

1. Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer) using the MTT assay for cell viability.

Cell LineIC50 (µM)Reference
MCF-712.5
PC-315.0
HCT11610.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

2. Analgesic Effects

The compound has also been evaluated for its analgesic properties. In animal models, it exhibited pain-relieving effects comparable to standard analgesics like paracetamol. The anti-hypernociceptive activity suggests potential applications in treating inflammatory pain conditions.

Test ModelEffectivenessReference
Formalin TestSignificant
Hot Plate TestComparable to paracetamol

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in ACS Omega reported that acetamide derivatives, including this compound, were synthesized and screened for anticancer activity. The results indicated that this compound displayed remarkable efficacy against multiple cancer types, highlighting its potential as a lead compound for further drug development .

Case Study 2: Analgesic Properties
In a comparative analysis of various acetamide derivatives for analgesic activity, this compound was found to significantly reduce pain responses in rodent models. Its mechanism was linked to modulation of inflammatory pathways, indicating a dual action as both an analgesic and anti-inflammatory agent .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-12-18(25)23(19(20-14)22-10-4-3-5-11-22)13-17(24)21-15-6-8-16(26-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZFJUNLRTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.